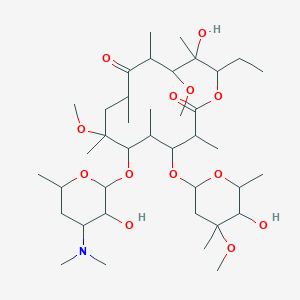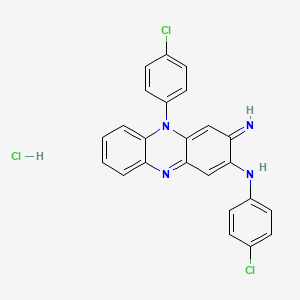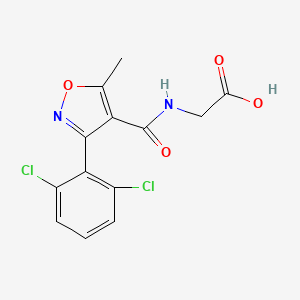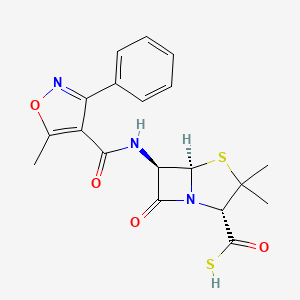
Luliconazole-Z-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luliconazole-Z-Isomer is a chemical compound with the formula C14H9Cl2N3S2 and a molecular weight of 354.3 . It is used for analytical method development, method validation (AMV), and quality control (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Luliconazole .
Molecular Structure Analysis
The chemical name of Luliconazole-Z-Isomer is (R,Z)-2-(4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl)acetonitrile . The molecular structure of Luliconazole-Z-Isomer has been analyzed using various techniques such as PXRD, thermal methods, and FTIR .Chemical Reactions Analysis
Luliconazole-Z-Isomer has been studied in the context of cocrystal formation with coformers such as mannitol and menthol . The cocrystals showed lower heats of fusion (ΔH) compared to pure Luliconazole, indicating the possibility of increased entropy and solubility for all cocrystals .Physical And Chemical Properties Analysis
Luliconazole-Z-Isomer has been studied for its solubility and dissolution properties . Pure Luliconazole resulted in 6.91 µg/ml solubility and cocrystal with menthol resulted in 26.87 µg/ml solubility . Using cooling crystallization with the menthol coformer resulted in a fivefold increase in cocrystal solubility compared to pure drug .Wissenschaftliche Forschungsanwendungen
Antifungal Research
Luliconazole-Z-Isomer is used in the study of fungal infections, particularly those caused by dermatophytes. It functions by inhibiting lanosterol 14α-demethylase, a crucial enzyme in ergosterol synthesis, which is vital for fungal cell membrane structure and function .
Enhancement of Drug Solubility and Dissolution
Research has shown that cocrystals of Luliconazole-Z-Isomer can significantly improve the bioavailability of drugs. By enhancing their dissolution properties, these cocrystals promote faster and more complete absorption, which is critical for effective drug delivery .
Dermal Bioavailability Improvement
Luliconazole faces challenges such as low aqueous solubility and limited skin retention and penetration. Studies aim to overcome these by formulating luliconazole with nanocarriers or other novel delivery systems to improve its effectiveness in treating skin conditions .
Cooling Crystallization Techniques
Cooling crystallization has been applied to generate novel solid forms of drug-coformer cocrystal complexes with Luliconazole-Z-Isomer, leading to improved drug solubility and dissolution rates .
Stability and Degradation Studies
Stability-indicating methods and structural elucidation studies are conducted on Luliconazole-Z-Isomer to understand its stability under various conditions and its degradation pathways, which are essential for ensuring the safety and efficacy of the drug .
Safety And Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Luliconazole-Z-Isomer can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, which are then further transformed to yield the final product.", "Starting Materials": [ "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with sodium borohydride in ethanol to yield the corresponding alcohol intermediate.", "Step 2: Treatment of the alcohol intermediate with hydrochloric acid in acetone to obtain the corresponding chloride intermediate.", "Step 3: Conversion of the chloride intermediate to the corresponding azide intermediate using sodium azide in DMF.", "Step 4: Reduction of the azide intermediate with sodium borohydride in ethanol to yield the desired Luliconazole-Z-Isomer." ] } | |
CAS-Nummer |
1240249-76-6 |
Produktname |
Luliconazole-Z-Isomer |
Molekularformel |
C14H9Cl2N3S2 |
Molekulargewicht |
354.28 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



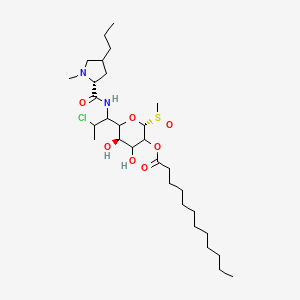
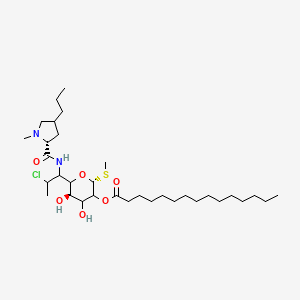

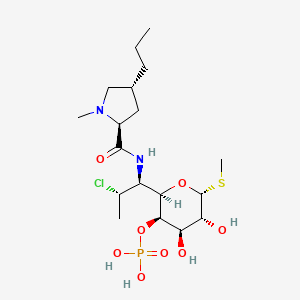
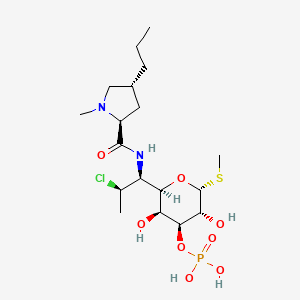

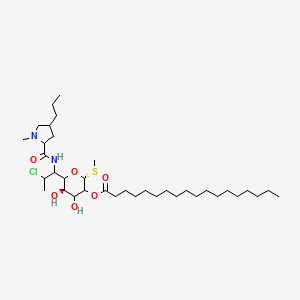
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
